molecular formula C10H16N2 B1334359 (2,6-Diethylphenyl)hydrazine CAS No. 84828-07-9

(2,6-Diethylphenyl)hydrazine

Cat. No. B1334359
CAS RN: 84828-07-9
M. Wt: 164.25 g/mol
InChI Key: CKQVIJPMZIQDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Diethylphenyl)hydrazine is a chemical compound with the molecular formula C10H16N2 . It is a derivative of hydrazine, which is an important intermediate in the synthesis of countless chemicals with N-N bonds .


Molecular Structure Analysis

The molecular formula of (2,6-Diethylphenyl)hydrazine is C10H16N2 . The InChI code is 1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H .

Scientific Research Applications

    Chemotherapy Research

    Hydrazones possess unique biological actions and excellent coordination abilities, making them subjects of interest in pharmaceutical research, particularly in cancer treatment .

    Synthesis Methods

    Various methods for the synthesis of hydrazones are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

    Antimicrobial Agents

    Some hydrazide–hydrazone derivatives have been studied for their antimicrobial activity .

Safety and Hazards

Hydrazines are known to be harmful by inhalation, in contact with skin, and if swallowed . They are also highly reactive and easily catch fire .

properties

IUPAC Name

(2,6-diethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQVIJPMZIQDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396652
Record name (2,6-diethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Diethylphenyl)hydrazine

CAS RN

84828-07-9
Record name (2,6-diethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Diethylphenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2,6-Diethylphenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(2,6-Diethylphenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(2,6-Diethylphenyl)hydrazine
Reactant of Route 5
Reactant of Route 5
(2,6-Diethylphenyl)hydrazine
Reactant of Route 6
(2,6-Diethylphenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.